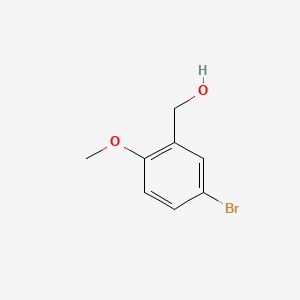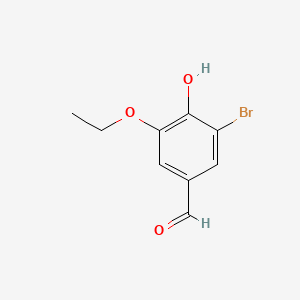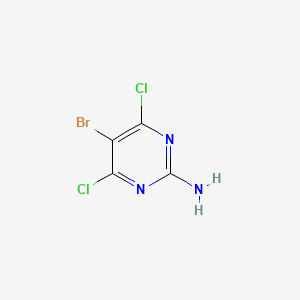
5-Bromo-4,6-dichloropyrimidin-2-amine
Overview
Description
5-Bromo-4,6-dichloropyrimidin-2-amine is a useful research compound. Its molecular formula is C4H2BrCl2N3 and its molecular weight is 242.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselectivity in Chemical Reactions
5-Bromo-4,6-dichloropyrimidin-2-amine has been studied for its role in regioselective chemical reactions. A research by Doulah et al. (2014) explored the regioselective displacement reaction of this compound with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This process is significant in the synthesis of various aminopyrimidines, demonstrating the compound's utility in creating diverse chemical structures (Doulah et al., 2014).
Antibacterial and Antifungal Activities
Ranganatha et al. (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives with significant in vitro antibacterial and antifungal activities. This highlights the potential of this compound derivatives in pharmacological and biomedical research, particularly in the development of new antimicrobial agents (Ranganatha et al., 2018).
Synthesis of Heterocyclic Compounds
Afrough et al. (2019) introduced a methodology for synthesizing pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives using this compound. This study demonstrates the compound's role in forming complex heterocyclic structures, which are crucial in various chemical and pharmaceutical applications (Afrough et al., 2019).
Palladium-Catalyzed Reactions
Ji, Li, and Bunnelle (2003) investigated the amination of 5-bromo-2-chloropyridine, a related compound, using a palladium-Xantphos complex. This study provides insights into the behavior of similar bromo-dichloropyrimidines in palladium-catalyzed reactions, which are critical in organic synthesis and pharmaceutical manufacturing (Ji et al., 2003).
Synthesis of Azo Compounds
Nikpour et al. (2012) reported the efficient synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine using 5-bromo-2,4-dichloro-6-alkylpyrimidines. This shows the utility of bromo-dichloropyrimidines in creating azo dyes, which have applications in the textile industry and as biological stains (Nikpour et al., 2012).
Safety and Hazards
5-Bromo-4,6-dichloropyrimidin-2-amine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. . This indicates that the compound is toxic if swallowed, inhaled, or in contact with skin, causes serious eye damage, and may cause skin irritation or allergic skin reactions .
Properties
IUPAC Name |
5-bromo-4,6-dichloropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUORAFVFXRKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347145 | |
| Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7781-26-2 | |
| Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
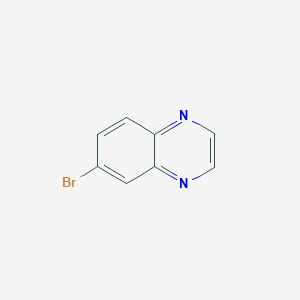
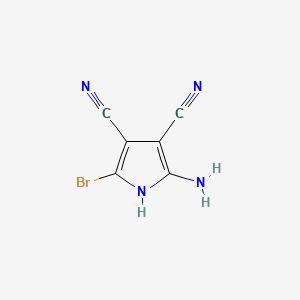
![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)





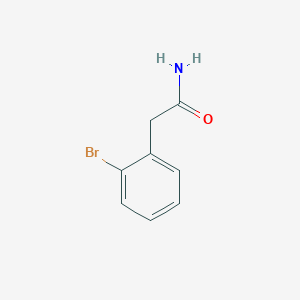
![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)
